molecular formula C11H14O4 B139235 3-(2,3-Dimethoxyphenyl)propanoic acid CAS No. 10538-48-4

3-(2,3-Dimethoxyphenyl)propanoic acid

Cat. No. B139235
M. Wt: 210.23 g/mol
InChI Key: QPHAUUNQQLRYCJ-UHFFFAOYSA-N
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Patent
US06281243B1

Procedure details

3-(2,3-Dimethoxyphenyl)-propanoic acid Nitrogen was passed through a stirred suspension of (Z)-3-(2,3-dimethoxyphenyl)-2-propenoic acid (14,67 g) in 400 ml of methanol during 15 minutes. Then 1.4 g of 10% palladium on activated carbon were added and a stream of hydrogen was passed through the reaction mixture for 16 hours. After removing the palladium catalyst by filtration, the filtrate was evaporated to yield 14.2 g of 3-(2,3-dimethoxyphenyl)-propanoic acid, M.S. (C.I.) (M/Z): 211 [M+H]+.
Name
3-(2,3-Dimethoxyphenyl)-propanoic acid Nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N].[CH3:2][O:3][C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:12][CH2:13][C:14]([OH:16])=[O:15].COC1C(OC)=CC=CC=1/C=C\C(O)=O.[H][H]>CO.[Pd]>[CH3:2][O:3][C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:0.1|

Inputs

Step One
Name
3-(2,3-Dimethoxyphenyl)-propanoic acid Nitrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N].COC1=C(C=CC=C1OC)CCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1OC)\C=C/C(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the palladium catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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